Holarrhenine

Description

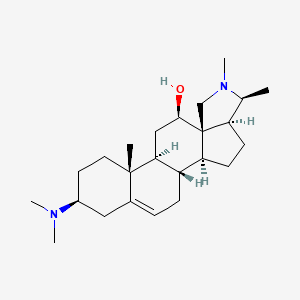

Structure

3D Structure

Properties

CAS No. |

561-22-8 |

|---|---|

Molecular Formula |

C24H40N2O |

Molecular Weight |

372.6 g/mol |

IUPAC Name |

(1R,2S,5S,6S,9S,10R,12S,13R,16S)-16-(dimethylamino)-6,7,13-trimethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icos-18-en-10-ol |

InChI |

InChI=1S/C24H40N2O/c1-15-19-8-9-20-18-7-6-16-12-17(25(3)4)10-11-23(16,2)21(18)13-22(27)24(19,20)14-26(15)5/h6,15,17-22,27H,7-14H2,1-5H3/t15-,17-,18-,19+,20-,21-,22+,23-,24+/m0/s1 |

InChI Key |

QESDNCVYXJTJRY-NFKVXLAQSA-N |

Isomeric SMILES |

C[C@H]1[C@H]2CC[C@@H]3[C@]2(CN1C)[C@@H](C[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)N(C)C)C)O |

Canonical SMILES |

CC1C2CCC3C2(CN1C)C(CC4C3CC=C5C4(CCC(C5)N(C)C)C)O |

Origin of Product |

United States |

Isolation, Purification, and Advanced Structural Elucidation of Holarrhenine

Optimized Extraction Methodologies from Holarrhena Species

The initial and critical step in obtaining Holarrhenine is its extraction from the plant matrix, typically the bark or leaves of Holarrhena species such as H. congolensis, H. antidysenterica (also known as H. pubescens), and H. africana. researchgate.netrsc.orgresearchgate.netunar.ac.idthepharmajournal.com The efficiency of this process is heavily dependent on the choice of solvent and the extraction technique employed.

The selection of an appropriate solvent system is paramount for maximizing the yield of this compound and other alkaloids. usalab.commdpi.com Various solvents and solvent mixtures have been investigated to optimize the extraction process.

A widely adopted industrial method involves the refluxing of powdered Holarrhena antidysenterica bark with 90% ethanol. This is followed by a crucial acid-base partitioning step. The ethanolic extract is concentrated and dissolved in an acidic aqueous solution (e.g., aqueous HCl, pH 1–2), which causes non-alkaloidal impurities to precipitate. After filtration, the acidic solution containing the protonated alkaloids is basified (e.g., with NH4OH to pH 9–11) to liberate the free alkaloids. These are then extracted into an organic solvent like chloroform (B151607) or dichloromethane (B109758), which can achieve 85–92% recovery of total alkaloids.

Other solvent systems have also been utilized. For instance, a method for Holarrhena africana leaves involves initial percolation with methanol (B129727) containing 2% acetic acid. google.com Another approach uses ethyl acetate (B1210297) for extraction after rendering the plant material alkaline with aqueous ammonia. google.com A Soxhlet apparatus with dichloromethane has been used for the exhaustive extraction of the stem bark of H. africana. mdpi.com The choice of solvent significantly impacts the total alkaloid yield, with modern ethanol-based methods showing substantially higher efficiency (e.g., 2.3% total alkaloid yield) compared to older methods that used benzene-amyl alcohol mixtures (0.7% yield).

Table 1: Comparison of Extraction Methods for Alkaloids from Holarrhena Species

| Parameter | 1933 Method | 2011 Patented Method | Methanol-Acetic Acid google.com | Dichloromethane (Soxhlet) mdpi.com |

|---|---|---|---|---|

| Plant Source | H. antidysenterica | H. antidysenterica | H. africana | H. africana |

| Solvent System | Benzene-amyl alcohol | Ethanol-H₂O-CHCl₃ | Methanol-Acetic Acid | Dichloromethane |

| Total Alkaloid Yield | 0.7% | 2.3% | Not specified | 11.72% (of dry bark) |

| Key Process | Inefficient partitioning | Acid-base partitioning | Percolation | Exhaustive Soxhlet extraction |

This table is interactive. Click on the headers to sort the data.

To increase the concentration of alkaloids in the crude extract before purification, enrichment techniques are employed. researchgate.net A common and effective method is acid-base partitioning, as described above. This process selectively separates the basic alkaloids from neutral and acidic plant constituents.

In one protocol, a crude extract of H. africana leaves was re-dissolved in a methanol/water mixture, basified with ammonium (B1175870) hydroxide (B78521) to pH 12, and then partitioned successively with dichloromethane. mdpi.com This procedure yielded an alkaloid-enriched fraction that constituted 28.6% of the initial crude extract, effectively concentrating the desired compounds for subsequent chromatographic separation. mdpi.com

Modern extraction techniques like ultrasonic-assisted extraction have also been explored for their efficiency. eubia.org Sonication can enhance the extraction process by causing cavitation shear forces that break cell walls, facilitating the transfer of intracellular components into the solvent. eubia.org While not specifically detailed for this compound, a study on H. pubescens found that ultrasonic extraction was an ideal method for obtaining an extract enriched in the related alkaloid conessine (B1669311). researchgate.net Accelerated solvent extraction (ASE), which uses conventional solvents at high temperatures and pressures, is another innovative technique that significantly reduces extraction time and solvent consumption. thermofisher.com

Chromatographic Techniques for High-Purity Isolation

Following extraction and enrichment, the complex mixture of alkaloids must be separated to isolate this compound in a high-purity form. ijsred.com This is accomplished through various chromatographic methods.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative tool for purifying alkaloids like this compound. kromasil.commicrosynth.com Its high resolution and efficiency make it suitable for separating structurally similar compounds. kromasil.com Reversed-phase (RP) HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is commonly used. microsynth.com

For the analysis and quantification of related steroidal alkaloids like conessine in H. pubescens, a rapid and reproducible RP-HPLC method has been developed. researchgate.netijpsr.com This method utilized a C16 column with a mobile phase of acetonitrile (B52724) and water (95:5 v/v), achieving good separation and quantification. researchgate.netijpsr.com While specific preparative HPLC protocols for this compound are not extensively detailed in the provided context, the principles of RP-HPLC are directly applicable. idtdna.com The separation is based on the differential partitioning of the alkaloids between the nonpolar stationary phase and the polar mobile phase. By using gradient elution, where the solvent composition is changed over time, complex mixtures of alkaloids can be effectively resolved to yield highly pure fractions of individual compounds, including this compound. mdpi.comnih.gov

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix. mdpi.comnih.gov This eliminates issues like irreversible adsorption of the sample onto the stationary phase, ensuring high recovery of the target compound. mdpi.comamericanlaboratory.com CCC operates by partitioning solutes between two immiscible liquid phases, one stationary and one mobile. aocs.org This technique is particularly well-suited for the preparative-scale isolation of natural products. mdpi.comamericanlaboratory.com

While specific applications of CCC for this compound isolation are not detailed in the provided search results, its advantages make it a highly relevant and powerful tool for this purpose. The high sample loading capacity and the ability to handle crude extracts make it an efficient primary purification step. americanlaboratory.comaocs.org

Besides HPLC and CCC, traditional column chromatography remains a fundamental technique. Silica (B1680970) gel is a common stationary phase for the separation of steroidal alkaloids. mdpi.com For example, an alkaloidal fraction from H. africana leaves was fractionated on a silica gel 60 column to separate its constituent compounds. mdpi.com Another modern approach involves using MCI-gel CHP20P column chromatography with a methanol-water gradient, which has been successful in separating conessine from other alkaloids with purities exceeding 98% after recrystallization. Early work from 1920 also described the purification of this compound by crystallization from ethyl acetate. rsc.org

Spectroscopic Characterization and Stereochemical Assignment

Once isolated, the definitive identification and structural elucidation of this compound rely on a combination of spectroscopic techniques. psu.ac.th These methods provide detailed information about the molecule's connectivity, functional groups, and three-dimensional arrangement. numberanalytics.comnumberanalytics.comglycopedia.euunivr.it

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. numberanalytics.com One-dimensional (1D) NMR experiments like ¹H NMR and ¹³C NMR provide information about the hydrogen and carbon environments in the molecule. numberanalytics.comlibretexts.org Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons, allowing for the piecing together of the molecular skeleton. nih.govlibretexts.org The stereochemistry of the molecule can be investigated using NOESY (Nuclear Overhauser Effect Spectroscopy), which reveals through-space proximity between protons. nih.gov

The structure of this compound, along with other alkaloids like conessine and isoconessimine, has been confirmed by comparing their 1D and 2D NMR data with previously reported values. mdpi.comnih.gov

Mass spectrometry (MS) provides the exact molecular weight and elemental formula of the compound. dokumen.pub High-resolution mass spectrometry, often coupled with liquid chromatography (UHPLC/+ESI QTOF MS/MS), is used to determine the precise mass, further confirming the molecular formula C₂₄H₄₀N₂O. rjptonline.orgmdpi.comnih.gov Infrared (IR) spectroscopy helps to identify functional groups present in the molecule, such as the hydroxyl (-OH) group in this compound. psu.ac.th

Table 2: Spectroscopic Data for this compound and Related Compounds

| Compound | Molecular Formula | Key Spectroscopic Techniques Used for Elucidation | Reference |

|---|---|---|---|

| This compound | C₂₄H₄₀N₂O | ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), Mass Spectrometry | rjptonline.orgrsc.orgmdpi.comnih.gov |

| Conessine | C₂₄H₄₀N₂ | ¹H NMR, ¹³C NMR, EIMS, IR, UV | psu.ac.th |

| Isoconessimine | C₂₃H₃₈N₂ | 1D & 2D NMR, UHPLC/+ESI QTOF MS/MS | mdpi.comnih.gov |

| Holarrhimine | C₂₁H₃₆N₂O | Not specified in detail, but implied via general alkaloid workup | rjptonline.orgscribd.comscribd.com |

This table is interactive. Click on the headers to sort the data.

Biosynthetic Pathways and Metabolic Intermediates of Holarrhenine

Elucidation of Precursor Incorporation into Holarrhenine Skeleton

The foundation of the this compound molecule is a C21 steroidal framework, which is derived from primary metabolic pathways that produce isoprenoid units.

Early research definitively identified cholesterol as a key metabolic precursor to the alkaloids found in Holarrhena species. nih.gov Cholesterol, a ubiquitous sterol in eukaryotes, serves as the primary starting point for the biosynthesis of a vast array of steroid hormones and specialized metabolites, including steroidal alkaloids. healthmatch.ioeclinpath.comwikipedia.org It provides the complete carbon skeleton which is subsequently modified through a series of enzymatic reactions to introduce nitrogen atoms and other functional groups characteristic of this compound. The origin of cholesterol itself traces back to acetyl-CoA, a central molecule in cellular metabolism. eclinpath.comescardio.orgksu.edu.sa

The biosynthesis of the steroid nucleus begins with the universal five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). nih.govbritannica.com These units are synthesized in plants from acetyl-CoA via the mevalonate (B85504) pathway. ksu.edu.sadokumen.pub

A series of condensation reactions polymerize these C5 units into larger molecules:

Two C5 units combine to form the C10 geranyl pyrophosphate (GPP).

Addition of another C5 unit yields the C15 farnesyl pyrophosphate (FPP).

Two molecules of FPP are coupled tail-to-tail to produce the C30 triterpene, squalene (B77637). britannica.com

Squalene then undergoes a crucial cyclization reaction, catalyzed by squalene monooxygenase, which introduces an epoxide. ksu.edu.sa This epoxide is then cyclized to form the characteristic four-ring steroid nucleus, which is further processed to yield cholesterol. ksu.edu.sa All carbon atoms of the this compound steroidal skeleton are thus derived from these fundamental isoprenoid units. ksu.edu.sa

Identification and Characterization of Key Enzymatic Transformations

The conversion of cholesterol to this compound involves a cascade of enzymatic reactions that modify the steroidal backbone and introduce nitrogen. While the specific enzymes for each step in Holarrhena have not all been individually characterized, their functions can be inferred from extensive studies of alkaloid and steroid biosynthesis in other plant species. nih.govrsc.org

Oxidoreductases , particularly cytochrome P450 monooxygenases (P450s) , are critical drivers of chemical diversification in alkaloid biosynthesis. nih.govnih.gov These enzymes are responsible for a wide range of modifications, including hydroxylations, oxidations, and ring rearrangements that functionalize the inert cholesterol skeleton, preparing it for subsequent reactions. nih.gov In the biosynthesis of other steroidal alkaloids, oxidoreductases are known to catalyze reactions that form the parent ring systems, defining the alkaloid class. nih.gov

Amine-forming enzymes are responsible for the key step of introducing nitrogen into the molecule. In steroidal alkaloid biosynthesis, this often occurs late in the pathway via a transamination reaction, where an amino group is transferred from an amino acid donor to a keto-group on the modified steroid intermediate. rsc.orgresearchgate.net This mechanism is a hallmark of pseudo-alkaloids. rsc.org Enzymes such as copper amine oxidases (CuAO) are also known to be involved in generating amine precursors in other alkaloid pathways. researchgate.netresearchgate.net

Following the initial modifications and introduction of nitrogen, further enzymatic steps tailor the final structure of this compound.

Alkylation reactions , often utilizing S-adenosyl methionine (SAM) as a methyl group donor, can occur on nitrogen or oxygen atoms. rsc.org In the case of this compound, this would involve the methylation of the nitrogen atom in the five-membered ring.

Cyclization reactions are fundamental to forming the heterocyclic ring systems of alkaloids. rsc.org The biosynthesis of this compound involves the formation of a five-membered heterocyclic ring fused to the steroid D-ring, creating the characteristic conanine (B1236123) skeleton. This is likely achieved through an intramolecular cyclization involving one of the newly introduced amino groups attacking a carbonyl or other electrophilic center on the steroid side chain, a process often seen in alkaloid formation. rsc.org

Molecular and Genetic Regulation of Biosynthetic Gene Clusters

The enzymes responsible for the biosynthesis of specialized metabolites like this compound are typically encoded by genes that are physically clustered together on a chromosome. This arrangement, known as a Biosynthetic Gene Cluster (BGC) , facilitates the coordinated regulation of the entire pathway. mdpi.com

While the specific BGC for this compound has not been fully elucidated, studies on other steroidal alkaloids provide a strong model for its regulation. In tomato, the biosynthesis of steroidal glycoalkaloids is controlled by a cluster of GLYCOALKALOID METABOLISM (GAME) genes. researchgate.net This cluster includes not only the biosynthetic enzymes (such as P450s and transaminases) but also pathway-specific transcription factors that act as master regulators. researchgate.net These transcription factors respond to developmental and environmental cues, switching the entire pathway on or off in a coordinated manner. mdpi.com It is highly probable that a similar system of clustered genes and regulatory factors governs the production of this compound in Holarrhena species, ensuring that these complex molecules are produced efficiently and at the appropriate time and location within the plant. frontiersin.orgresearchgate.net

In Vitro Reconstitution and In Vivo Pathway Manipulations

Research into the specific in vitro reconstitution and in vivo manipulation of the this compound biosynthetic pathway is an emerging field. While comprehensive studies detailing the complete pathway reconstruction are not yet extensively published, the foundational principles of metabolic engineering provide a clear roadmap for future research. These efforts are generally aimed at elucidating enzyme function, identifying rate-limiting steps, and ultimately engineering biological systems for enhanced production of this compound and related compounds.

In Vitro Reconstitution

In vitro reconstitution is a powerful biochemical technique that involves isolating and combining the specific enzymes of a metabolic pathway in a cell-free environment to study their individual functions and interactions. nih.gov This approach allows for a detailed kinetic analysis of each enzymatic step and the unambiguous identification of the product of each reaction. For the this compound pathway, this would involve the heterologous expression and purification of the cytochrome P450 enzymes and aminotransferases presumed to be involved in the conversion of cholesterol or other steroidal precursors into the final alkaloid.

While specific reconstitution experiments for this compound biosynthesis are not yet detailed in the literature, the general methodology is well-established. chemrxiv.org The process would begin with the identification of candidate genes from Holarrhena antidysenterica through genomic and transcriptomic analysis. frontiersin.org These genes would then be cloned and expressed in a host system like E. coli or yeast, followed by purification of the enzymes for use in in vitro assays. nih.gov

Table 1: Hypothetical Enzymes and Intermediates in this compound Biosynthesis for In Vitro Studies

| Putative Enzyme Class | Substrate (Example) | Product (Example) | Research Objective |

| Cytochrome P450 Monooxygenase | Pregnenolone | Hydroxylated Pregnenolone | Characterize oxidative steps |

| Aminotransferase | 20-Oxo-pregnane derivative | 20-Amino-pregnane derivative | Elucidate the nitrogen incorporation step |

| N-Methyltransferase | Holarrhimine | This compound | Identify the final methylation step |

| Isomerase | Intermediate A | Intermediate B | Understand stereochemical configurations |

The successful reconstitution of these steps in vitro would provide definitive proof of their function in the this compound pathway and yield crucial data for subsequent metabolic engineering efforts. nih.gov

In Vivo Pathway Manipulations

In vivo pathway manipulation involves the genetic modification of a living organism—either the native producer (Holarrhena antidysenterica) or a heterologous host (like yeast or Nicotiana benthamiana)—to alter the flow through a metabolic pathway. frontiersin.org The primary goals are to increase the yield of the desired compound, produce novel derivatives, or understand the regulatory mechanisms governing the pathway.

For this compound, in vivo studies could involve several strategies:

Downregulation of Competing Pathways: Metabolic flux can be redirected towards this compound by using techniques like CRISPRi to suppress the expression of enzymes in competing pathways that draw from the same precursor pools. nih.gov

Heterologous Expression in Engineered Microbes: The entire this compound biosynthetic pathway could potentially be transferred to a microbial host like Saccharomyces cerevisiae (yeast). This approach offers the advantages of rapid growth, scalability, and easier downstream processing, creating a "microbial factory" for this compound production.

While the genetic tools for manipulating Holarrhena antidysenterica are still under development, progress in plant transformation and metabolic engineering of other medicinal plants provides a solid foundation for future work. frontiersin.org The identification of genes involved in steroidal alkaloid biosynthesis in related species is a promising step in this direction. bg.ac.rs

Table 2: Potential In Vivo Manipulation Strategies for this compound Production

| Strategy | Target Organism | Genetic Modification | Expected Outcome |

| Overexpression | Holarrhena antidysenterica | Insert additional copies of a rate-limiting enzyme gene (e.g., a specific P450) under a strong promoter. | Increased flux towards this compound. |

| Pathway Blocking | Holarrhena antidysenterica | Use RNAi or CRISPR to silence genes of competing pathways (e.g., those producing other steroidal alkaloids). | Higher specificity of product accumulation. |

| Heterologous Production | Saccharomyces cerevisiae | Introduce the entire multigene pathway for this compound biosynthesis from cholesterol or a related precursor. | Sustainable, fermentative production of this compound. |

The application of these advanced biotechnological tools holds the promise of unlocking a sustainable and high-yielding source of this compound, moving beyond the reliance on plant extraction and paving the way for its broader scientific and therapeutic investigation.

Synthetic Strategies for Total Synthesis and Derivatization of Holarrhenine

Retrosynthetic Analysis and Strategic Disconnections for Holarrhenine Core

Retrosynthetic analysis is a powerful tool for devising a synthetic route to a complex target molecule by breaking it down into simpler, commercially available starting materials. wikipedia.org For a molecule with the complexity of this compound, this process involves strategic disconnections of key bonds to reveal logical precursors. A plausible retrosynthetic analysis for the this compound core, drawing inspiration from the synthesis of the closely related alkaloid conessine (B1669311), is outlined below.

The primary disconnection in the retrosynthesis of the this compound framework would logically target the steroidal side chain and the nitrogen-containing E-ring. Further disconnections would then simplify the tetracyclic steroid nucleus. A key strategic bond disconnection in the analysis of polycyclic natural products often occurs in the most bridged ring system to achieve maximum simplification. researchgate.net

Key Retrosynthetic Disconnections for the this compound Core:

| Disconnection Target | Precursor Generated | Rationale |

| C-20 to N bond in the pyrrolidine (B122466) ring (E-ring) | An open-chain amino-steroid | Simplifies the pentacyclic structure to a tetracyclic steroid with a side chain, a more manageable synthetic target. |

| C/D ring junction | A bicyclic precursor containing the A and B rings and a separate precursor for the C and D rings | Allows for a convergent approach, where complex fragments are synthesized independently and then joined. |

| A/B ring system | Simpler monocyclic or acyclic precursors | Reduces the complexity to fundamental building blocks that can be assembled with high stereocontrol. |

Convergent and Linear Synthesis Approaches

The synthesis of a complex molecule like this compound can be approached through either a linear or a convergent strategy.

Challenges in Constructing the Steroidal Alkaloid Framework

The synthesis of the this compound steroidal alkaloid framework is fraught with challenges, primarily stemming from its rigid polycyclic nature and the high density of stereocenters. Key challenges include:

Stereocontrol: The precise control of the relative and absolute stereochemistry of the multiple chiral centers is paramount. The specific stereochemical configuration of this compound is crucial for its biological activity.

Ring Fusions: The construction of the fused ring system with the correct cis and trans junctions requires carefully chosen cyclization strategies.

Functional Group Compatibility: The synthesis must accommodate a variety of functional groups that may be sensitive to the reaction conditions used in subsequent steps.

Introduction of Nitrogen: The incorporation of the nitrogen atoms into the steroidal framework, particularly the formation of the pyrrolidine E-ring, requires specific and efficient methodologies.

Development of Stereoselective Synthetic Methodologies

To overcome the challenges associated with stereocontrol, synthetic chemists have developed a powerful arsenal (B13267) of stereoselective reactions. These methods are crucial for establishing the correct three-dimensional arrangement of atoms in the this compound molecule.

Asymmetric Catalysis in Stereocenter Formation

Diastereoselective Reactions for Skeletal Assembly

Diastereoselective reactions are employed to control the relative stereochemistry between different chiral centers within a molecule. In the context of this compound synthesis, diastereoselective reactions are critical for constructing the fused ring system with the correct stereochemical relationships at the ring junctions. Examples of powerful diastereoselective reactions that could be applied include:

Diels-Alder Reaction: This powerful cycloaddition reaction can be used to form six-membered rings with a high degree of stereocontrol, making it an ideal candidate for the construction of the B and C rings of the steroid nucleus.

Aldol (B89426) Condensation: The aldol reaction is a fundamental carbon-carbon bond-forming reaction that can be controlled to produce specific diastereomers, which is essential for building up the carbon skeleton with the correct stereochemistry.

Michael Addition: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds can be performed diastereoselectively to introduce substituents and set stereocenters.

A landmark in the synthesis of related steroidal alkaloids was the total synthesis of conessine by Gilbert Stork, which masterfully employed stereocontrolled reactions to assemble the complex pentacyclic core. researchgate.netorganicchemistrydata.orgorganicchemistrydata.orgorganic-chemistry.org

Semi-synthetic Transformations of this compound and Related Steroidal Alkaloids

Semi-synthesis, the chemical modification of a naturally occurring compound, is a valuable strategy for producing derivatives with improved properties or for exploring structure-activity relationships (SAR). This compound and its close analog, conessine, have been the subject of semi-synthetic studies to generate novel compounds with interesting biological activities.

A notable area of investigation has been the modification of the nitrogen atoms in the this compound and conessine framework. For example, the dimethylamino group at the C-3 position and the secondary amine in the E-ring of conessine have been chemically altered to produce a series of new histamine (B1213489) H3 receptor antagonists. researchgate.net These modifications include the introduction of different alkyl and aryl groups, which has led to compounds with enhanced potency and selectivity. taylorandfrancis.com

Examples of Semi-synthetic Modifications of Conessine:

| Modification Site | Reagents/Conditions | Resulting Derivative Class |

| C-3 Dimethylamino Group | Acylation, Alkylation | Amides, Carbamates, Tertiary Amines |

| E-ring Secondary Amine | Reductive Amination, Acylation | N-Substituted Pyrrolidines |

These semi-synthetic efforts highlight the potential of the this compound scaffold as a template for the development of new therapeutic agents. By systematically modifying the peripheral functional groups of the natural product, researchers can fine-tune its pharmacological profile.

Modification of this compound for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for identifying the key structural features of a molecule responsible for its biological activity. In the context of this compound and related steroidal alkaloids, SAR studies have been instrumental in elucidating the pharmacophoric requirements for their observed biological effects, particularly as acetylcholinesterase (AChE) inhibitors.

Initial investigations into the AChE inhibitory activity of alkaloids isolated from Holarrhena antidysenterica revealed that minor structural modifications among the naturally occurring analogues led to significant differences in their inhibitory potency. A key study in this area focused on a series of related steroidal alkaloids, including conessine, isoconessimine, conessimin, conarrhimin, and conimin. It was observed that the degree of N-methylation at the C-3 and C-20 positions played a crucial role in the interaction with the acetylcholinesterase enzyme.

The preliminary SARs that could be drawn from these studies are as follows:

The presence of a dimethylamino group at the C-3 position, as seen in conessine, is favorable for activity.

Cleavage of one or both N-methyl groups at the C-3 position generally results in a decrease in inhibitory potency. For instance, conarrhimin and conimin, which have a primary amine at C-3, showed reduced activity compared to their methylated counterparts.

The amino-substituted NH group within the pyrrolidine moiety is also considered an important group for the interaction with the enzyme.

These findings suggest that the nitrogen atoms at both the C-3 and C-20 positions are critical for the AChE inhibitory activity of this class of steroidal alkaloids. The basicity and the steric bulk of the substituents on these nitrogen atoms appear to modulate the binding affinity of the compounds to the enzyme.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of this compound-related Alkaloids

| Compound | Structure | AChE IC₅₀ (µM) |

| Conessine | 3β-(Dimethylamino)con-5-enine | 28 |

| Isoconessimine | 3β-(Methylamino)con-5-enine | > 100 |

| Conessimin | 3β-(Methylamino)-N-demethylcon-5-enine | 4 |

| Conarrhimin | 3β-Aminocon-5-enine | 15 |

| Conimin | 3β-Amino-N-demethylcon-5-enine | 22 |

Generation of Novel this compound Analogues with Modified Pharmacophores

Beyond probing the SAR of naturally occurring alkaloids, researchers have focused on the generation of novel this compound analogues with modified pharmacophores to explore new biological activities and to develop compounds with more drug-like properties. A significant breakthrough in this area was the discovery that conessine, a close analogue of this compound, acts as a potent histamine H₃ receptor antagonist. nih.gov This finding opened up a new avenue for the therapeutic application of this class of compounds, particularly in the context of cognitive disorders.

The synthetic strategy for generating novel analogues centered on the modification of the 3-nitrogen position of the conessine scaffold. nih.gov This was based on the hypothesis that diversification at this position could lead to improved potency, selectivity, and pharmacokinetic properties. The synthesis of these novel analogues typically involves the demethylation of conessine to produce the corresponding secondary or primary amine, followed by the introduction of various substituents through reactions such as reductive amination or acylation.

This approach led to the generation of a series of novel this compound analogues with diverse functional groups at the C-3 position. The biological evaluation of these compounds as histamine H₃ receptor antagonists revealed that the introduction of specific substituents could significantly enhance the binding affinity. For example, the introduction of a 4-chlorobenzyl group at the 3-amino position resulted in a compound with a pKi of 8.93 at the human H₃ receptor, a significant improvement over the parent compound, conessine (pKi = 8.27). nih.gov

These studies demonstrate that the this compound scaffold is a versatile template for the design of novel bioactive molecules. By modifying the pharmacophores, it is possible to tune the biological activity of these compounds and to develop new therapeutic agents for a range of diseases.

Table 2: Binding Affinity of Novel Conessine Analogues at the Human Histamine H₃ Receptor

| Compound | Modification at C-3 | hH₃ Receptor pKi |

| Conessine | -N(CH₃)₂ | 8.27 |

| Analogue 1 | -NH(CH₃) | 7.91 |

| Analogue 2 | -NH₂ | 7.15 |

| Analogue 3 | -NH(Cyclopropylmethyl) | 8.86 |

| Analogue 4 | -NH(4-Chlorobenzyl) | 8.93 |

Preclinical Mechanistic Investigations of Holarrhenine S Biological Activities

Modulatory Effects on Host-Pathogen Interactions

Antimicrobial Action Mechanisms (e.g., Bacterial and Fungal Targets)

Holarrhenine, a steroidal alkaloid found in plants of the Holarrhena genus, is a constituent of extracts that have demonstrated notable antimicrobial properties. jddtonline.info The plant Holarrhena pubescens, containing this compound, has been traditionally used to treat various infections. thepharmajournal.com Extracts from this plant have shown activity against a range of bacterial and fungal pathogens.

The antimicrobial mechanism of this compound-containing extracts is multifaceted. These extracts have been shown to inhibit the growth of bacteria such as Staphylococcus aureus, Salmonella typhi, and Pseudomonas aeruginosa. jddtonline.info The alkaloids within the plant, including this compound and conessine (B1669311), are believed to be the primary agents responsible for this antibacterial activity. jddtonline.info Their mode of action involves inhibiting bacterial colonization and reducing excessive fluid loss, which is particularly relevant in diarrheal diseases caused by pathogens like Escherichia coli and Shigella spp. jddtonline.info

In the context of fungal infections, ethanolic extracts of Holarrhena antidysenterica bark and seeds have shown potent activity against Candida albicans and Aspergillus niger. jddtonline.info This suggests a potential role in managing skin infections and oral thrush. jddtonline.info Methanolic extracts have also demonstrated significant antifungal potential against Candida albicans. nih.gov While the precise molecular targets of this compound are still under investigation, the broad-spectrum activity of the extracts suggests that the alkaloids may disrupt fundamental cellular processes in both bacteria and fungi. nih.govcabidigitallibrary.org

Table 1: Antimicrobial Activity of this compound-Containing Plant Extracts

| Pathogen | Plant Extract Source | Observed Effect | Reference |

| Staphylococcus aureus | Holarrhena antidysenterica | Inhibition of growth | ijpbs.com |

| Escherichia coli | Holarrhena antidysenterica | Inhibition of growth and colonization | jddtonline.infoijpbs.com |

| Salmonella typhi | Holarrhena antidysenterica | Bactericidal activity | jddtonline.info |

| Pseudomonas aeruginosa | Holarrhena antidysenterica | Bactericidal activity | jddtonline.info |

| Candida albicans | Holarrhena antidysenterica | Antifungal activity | jddtonline.infocabidigitallibrary.org |

| Aspergillus niger | Holarrhena antidysenterica | Antifungal activity | jddtonline.infocabidigitallibrary.org |

Antiprotozoal Mechanisms (e.g., Plasmodium falciparum, Entamoeba histolytica)

This compound is a component of extracts from Holarrhena species that have shown significant antiprotozoal activity, particularly against Plasmodium falciparum, the parasite responsible for malaria, and Entamoeba histolytica, the causative agent of amoebic dysentery. ijpbs.comrjptonline.org The traditional use of these plants for treating dysentery and malaria has been substantiated by modern preclinical research. jddtonline.infoijnrd.org

The primary mechanism of action against Plasmodium falciparum is attributed to the alkaloidal constituents of the plant extracts, with conessine being a major active compound. rjptonline.org Bark extracts of Holarrhena antidysenterica have demonstrated potent anti-plasmodial activity against chloroquine-resistant strains of P. falciparum in vitro. thepharmajournal.comjddtonline.info This suggests that the alkaloids may interfere with crucial metabolic or developmental pathways of the parasite.

In the case of Entamoeba histolytica, extracts containing this compound have shown efficacy, supporting their traditional use in treating amoebic dysentery. ijpbs.comcaringsunshine.com The antiprotozoal effect is believed to stem from the direct action of the alkaloids on the parasite. caringsunshine.com While the specific molecular targets within the protozoa are not fully elucidated, the demonstrated activity highlights the potential of this compound and related alkaloids in the development of new antiprotozoal agents.

Table 2: Antiprotozoal Activity of this compound-Containing Plant Extracts

| Protozoan | Plant Extract Source | Observed Effect | Reference |

| Plasmodium falciparum | Holarrhena antidysenterica | Potent anti-plasmodial activity, including against chloroquine-resistant strains | thepharmajournal.comjddtonline.infoijnrd.org |

| Entamoeba histolytica | Holarrhena antidysenterica | Antiprotozoal effect | ijpbs.comcaringsunshine.com |

Anthelmintic Activity Mechanisms in In Vitro Models

Extracts from Holarrhena species, which contain this compound, have demonstrated significant anthelmintic properties in various in vitro studies. thepharmajournal.comijpbs.com These findings support the traditional use of these plants for treating intestinal worm infections. honeybee.org

The mechanism of anthelmintic action appears to involve the disruption of the parasite's structural integrity and metabolic functions. In an in vitro study using the cestode parasite Raillietina species, ethanolic extracts of Holarrhena pubescens stem bark caused significant damage to the parasite's tegument and internal structures. jddtonline.infobiorxiv.org The tegument is a critical interface for nutrient absorption and protection, and its damage leads to the paralysis and death of the worm. biorxiv.org

Biochemical analyses have revealed that these extracts lead to a marked reduction in the activity of key tegumental enzymes such as acid phosphatase (AcPase), alkaline phosphatase (AlkPase), adenosine (B11128) triphosphatase (ATPase), and 5'-nucleotidase (5'-Nu). biorxiv.orgnih.gov These enzymes are vital for the parasite's energy metabolism and nutrient uptake. nih.gov The inhibition of these enzymes disrupts the parasite's ability to survive within the host. The dose-dependent efficacy of the extracts suggests a direct pharmacological effect on the worms. biorxiv.org

Table 3: In Vitro Anthelmintic Activity of this compound-Containing Plant Extracts

| Parasite Model | Plant Extract Source | Mechanism of Action | Observed Effect | Reference |

| Raillietina spp. (cestode) | Holarrhena pubescens stem bark | Damage to tegument and internal structures; Reduction in tegumental enzyme activity (AcPase, AlkPase, ATPase, 5'-Nu) | Paralysis and death of the worm | jddtonline.infobiorxiv.orgnih.gov |

| Intestinal worms (general) | Holarrhena antidysenterica | Not specified | Effective against intestinal worms and helminths | jddtonline.info |

Antiviral Mechanisms (e.g., Rotavirus VP6 Capsid Protein Interaction)

Preclinical investigations, specifically molecular docking studies, suggest a potential antiviral mechanism for this compound against rotavirus. Rotavirus is a primary cause of severe diarrheal illness in infants and young children, and its structure includes the highly conserved inner capsid protein VP6. ecronicon.netnih.gov

Molecular docking analyses have shown that this compound, along with other phytochemicals from Holarrhena antidysenterica like conessine and kurchessine, can bind to the VP6 capsid protein of Group A rotavirus. ecronicon.netresearchgate.net The VP6 protein is crucial for the structural integrity of the virus and is a target for the host's immune response. nih.govplos.org Although it is not the primary target for neutralizing antibodies, its high degree of conservation across different rotavirus strains makes it an attractive target for antiviral development. nih.govnih.gov

The binding of this compound to the VP6 protein is predicted to have a high affinity, as indicated by favorable docking energies. ecronicon.net This interaction could potentially inhibit the virus's entry into human cells or interfere with the early stages of viral replication, such as the transcription of the viral genome. ecronicon.netnih.gov By targeting the conserved VP6 protein, this compound may offer a broad-spectrum antiviral effect against various rotavirus strains. plos.org

Table 4: Predicted Antiviral Activity of this compound

| Virus | Viral Target | Proposed Mechanism | Method of Investigation | Reference |

| Group A Rotavirus | VP6 Capsid Protein | Inhibition of viral entry or replication through binding to the VP6 protein | Molecular Docking Study | ecronicon.netresearchgate.net |

Neurobiological System Interventions

Acetylcholinesterase Inhibitory Mechanisms

This compound is among the steroidal alkaloids isolated from Holarrhena species that have been investigated for their potential to inhibit acetylcholinesterase (AChE). thepharmajournal.comjddtonline.info AChE is a key enzyme in the nervous system responsible for breaking down the neurotransmitter acetylcholine (B1216132), and its inhibition is a therapeutic strategy for conditions such as Alzheimer's disease. nih.govwikipedia.orgnih.gov

Studies on extracts from Holarrhena antidysenterica have demonstrated potent AChE inhibitory activity. nih.gov Further investigation led to the isolation of several steroidal alkaloids, including this compound, which contribute to this effect. The mechanism of inhibition by these alkaloids is generally reversible and can be non-competitive. nih.gov

The structure of these steroidal alkaloids plays a crucial role in their inhibitory activity. Molecular modeling studies have explored the binding of these compounds to the active site of AChE, providing insights into their structure-activity relationships. nih.gov The presence of a basic amino group on the steroid nucleus appears to be important for activity. mdpi.com The inhibition of AChE leads to an increase in the levels and duration of action of acetylcholine in the synaptic cleft, which can enhance cholinergic neurotransmission. wikipedia.org This mechanism underlies the potential of this compound and related compounds as neuroprotective agents. nih.gov

Table 5: Acetylcholinesterase Inhibitory Activity of this compound and Related Alkaloids

| Compound/Extract | Source | Type of Inhibition | Significance | Reference |

| Total alkaloidal extract | Holarrhena antidysenterica seeds | Potent AChE inhibition | IC50 value of 6.1 µg/mL | nih.gov |

| Conessimine | Holarrhena antidysenterica seeds | Reversible, non-competitive | Most active inhibitor with an IC50 value of 4 µM | nih.gov |

| Steroidal alkaloids (general) | Holarrhena species | AChE inhibition | Potential for the treatment of neurological disorders | nih.govmdpi.com |

Investigation of Central Nervous System Effects (e.g., Receptor Binding, Neurotransmitter Modulation)

The central nervous system (CNS) relies on a delicate balance of excitatory and inhibitory neurotransmission, primarily regulated by chemical messengers known as neurotransmitters. scielo.org.mxnih.gov These molecules, such as acetylcholine, dopamine, and serotonin, are released from neurons and bind to specific receptors on target cells, initiating a signal that can either stimulate or inhibit cellular activity. scielo.org.mxpressbooks.pub Pharmacological agents can influence CNS function by mimicking (agonism), blocking (antagonism), or otherwise altering (modulation) the activity of these neurotransmitters and their receptors. numberanalytics.com

Within this context, steroidal alkaloids derived from Holarrhena antidysenterica, the plant source of this compound, have been identified as inhibitors of acetylcholinesterase. mdpi.com Acetylcholinesterase is the enzyme responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. epdf.pub By inhibiting this enzyme, the concentration and duration of acetylcholine's action are increased, leading to enhanced cholinergic neurotransmission. This modulation of the acetylcholine system represents a key mechanism through which compounds from Holarrhena may exert effects on the central nervous system. mdpi.com

Gastrointestinal and Metabolic Regulation Pathways

Antidiarrheal Mechanisms through Intestinal Motility and Fluid Transport Modulation

Diarrhea is physiologically characterized by increased intestinal motility (peristalsis) and an imbalance in fluid and electrolyte transport, leading to excessive secretion of fluids into the intestinal lumen. dovepress.comnih.gov Effective antidiarrheal agents typically function by counteracting these processes. storymd.compressbooks.pub One primary mechanism is the reduction of intestinal propulsive movement, which slows the transit of intestinal contents, allowing more time for the absorption of water and electrolytes. dovepress.comstorymd.com Another key mechanism involves decreasing the secretion of fluids and electrolytes into the bowel. nih.govpressbooks.pub

Spasmolytic and Spasmogenic Actions via Histaminergic and Calcium Antagonist Pathways

Preclinical studies reveal that this compound's source plant, Holarrhena antidysenterica, exhibits a dualistic effect on gastrointestinal smooth muscle, characterized by both spasmogenic (stimulant) and spasmolytic (relaxant) activities. tandfonline.comresearchgate.net These opposing actions are mediated through distinct biochemical pathways, providing a pharmacological basis for its use in gut motility disorders like constipation and diarrhea. tandfonline.comjddtonline.info

The spasmogenic effect, or gut stimulation, is primarily mediated through the activation of histaminergic receptors. tandfonline.comresearchgate.net Histamine (B1213489) is a known signaling molecule that, upon binding to its H1 receptors on smooth muscle cells, can trigger a cascade leading to muscle contraction. nih.gov

Conversely, the spasmolytic or relaxant effect is achieved through the blockade of calcium channels (Ca++ antagonism). tandfonline.comresearchgate.net Smooth muscle contraction is critically dependent on the influx of extracellular calcium ions through L-type Ca++ channels. mdpi.com By inhibiting this influx, compounds from the plant can relax the smooth muscle, an action particularly beneficial in conditions of gut hyperactivity such as abdominal cramps and diarrhea. mdpi.comtandfonline.com This calcium channel blocking (CCB) action was demonstrated by the extract's ability to relax high potassium (K+)-induced contractions, a standard laboratory model for identifying Ca++ antagonists. mdpi.comtandfonline.comresearchgate.net

| Action | Mechanism | Mediating Pathway | Therapeutic Rationale |

|---|---|---|---|

| Spasmogenic (Contraction) | Gut Stimulation | Activation of Histaminergic Receptors tandfonline.comresearchgate.net | Addresses constipation tandfonline.com |

| Spasmolytic (Relaxation) | Gut Relaxation | Blockade of Calcium (Ca++) Channels tandfonline.comresearchgate.net | Addresses colic and diarrhea mdpi.comtandfonline.com |

Enzymatic Inhibition in Carbohydrate Metabolism (e.g., α-Glucosidase)

The digestion of complex carbohydrates into absorbable monosaccharides like glucose is facilitated by specific enzymes in the small intestine, notably α-glucosidase. researchgate.netresearchgate.net This enzyme catalyzes the final step in carbohydrate digestion by breaking down disaccharides and oligosaccharides. researchgate.net Inhibiting α-glucosidase slows down carbohydrate digestion and absorption, which in turn reduces the post-meal spike in blood glucose levels. researchgate.net This mechanism is a key therapeutic strategy for managing hyperglycemia. frontiersin.orgmdpi.com

An extract from Holarrhena pubescens has been shown to significantly inhibit intestinal α-glucosidase, thereby limiting the absorption of carbohydrates from the gut. mdpi.com This finding suggests a potential role for its active compounds, including this compound, in modulating carbohydrate metabolism.

| Enzyme | Function | Effect of Inhibition | Finding for Holarrhena Extract |

|---|---|---|---|

| α-Glucosidase | Breaks down complex carbohydrates into glucose in the small intestine. researchgate.netresearchgate.net | Delays carbohydrate digestion and reduces postprandial glucose absorption. researchgate.net | Demonstrated significant inhibitory activity with an IC50 of 0.52 mg/mL. mdpi.com |

Oxidative Stress and Inflammatory Response Modulation

Antioxidant Mechanisms and Free Radical Scavenging Pathways

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS), or free radicals, and the body's ability to neutralize them. biorxiv.orgresearchgate.net These highly reactive molecules can damage vital biomolecules, contributing to a variety of pathological conditions. biorxiv.orgmdpi.com Antioxidants are compounds that can counteract this damage by scavenging free radicals. researchgate.netmdpi.com

The primary mechanisms of free radical scavenging involve the donation of a hydrogen atom from the antioxidant molecule to the free radical, thereby neutralizing it. biorxiv.org This can occur through several chemical pathways, including:

Hydrogen Atom Transfer (HAT): A direct transfer of a hydrogen atom. biorxiv.org

Stepwise Electron Transfer Proton Transfer (SETPT): The antioxidant first donates an electron, followed by a proton. biorxiv.org

Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first loses a proton, after which it donates an electron. biorxiv.org

Plant-derived compounds, particularly phenolics, are well-known for their antioxidant capabilities, acting through these scavenging pathways to protect cells from oxidative damage. mdpi.comnih.gov The plant Holarrhena antidysenterica is noted to possess antioxidant properties, suggesting that its constituent compounds, such as this compound, contribute to this effect by participating in free radical scavenging. jddtonline.info

Anti-inflammatory Mechanisms via Prostaglandin (B15479496) Pathways and Cytokine Modulation

The anti-inflammatory properties of Holarrhena antidysenterica, the plant source of this compound, have been attributed to its influence on various inflammatory mediators, including prostaglandins (B1171923) and cytokines. jddtonline.info The plant's bioactive compounds, such as alkaloids, flavonoids, and phenolic compounds, are believed to contribute to these effects. jddtonline.info

Studies have demonstrated that methanolic extracts of Holarrhena antidysenterica inhibit the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). jddtonline.inforesearchgate.net These cytokines are key signaling molecules that mediate and amplify inflammatory responses. The extracts also appear to inhibit the synthesis of prostaglandins, which are crucial mediators of inflammation and pain. jddtonline.inforesearchgate.net This suggests that the anti-inflammatory action of the plant's constituents may be linked to the modulation of the eicosanoid pathway. researchgate.net The plant's steroidal alkaloids, in particular, are thought to regulate inflammatory pathways and reduce the production of pro-inflammatory mediators. weclinic.in

Further research on the leaf extract of H. antidysenterica in carrageenan-induced rat paw edema models showed a significant reduction in inflammation, reinforcing the hypothesis that its mechanism involves inhibiting prostaglandin synthesis. researchgate.netglobalsciencebooks.info Investigations into isolated steroidal alkaloids also explored their effect on nitric oxide (NO) production, a key signaling molecule in inflammation, by murine macrophage-like cells. psu.ac.th The collective evidence points towards a multi-faceted anti-inflammatory mechanism involving the suppression of key cytokines and the inhibition of prostaglandin synthesis, largely driven by the plant's rich alkaloid content. jddtonline.infoweclinic.in

Renal and Urogenital System Studies

Research into the use of Holarrhena antidysenterica for urolithiasis (kidney stone formation) has revealed specific mechanisms related to the inhibition of calcium oxalate (B1200264) (CaOx) crystals, which constitute the majority of urinary stones. jddtonline.infomdpi.com The plant's therapeutic potential appears to stem from a combination of effects, including the direct inhibition of crystal aggregation and the protection of renal cells from injury. jddtonline.infoglobalsciencebooks.info

In vitro studies using a crude aqueous-methanolic extract of Holarrhena antidysenterica (Ha.Cr) have shown a concentration-dependent inhibition of the aggregation of CaOx crystals. jddtonline.inforesearchgate.netweclinic.in This is a critical step in the formation of larger kidney stones. jddtonline.info Unlike potassium citrate, which affects both nucleation and aggregation, the extract primarily inhibited the aggregation phase. jddtonline.info

Furthermore, the extract was observed to modify the morphology of the crystals. It decreased the size of CaOx crystals and promoted the transformation of the thermodynamically stable and more adherent calcium oxalate monohydrate (COM) crystals into the less adherent calcium oxalate dihydrate (COD) form. jddtonline.infoweclinic.in COD crystals are less likely to bind to renal epithelial cells, a crucial event in stone retention and growth. jddtonline.info

In addition to its effects on the crystals themselves, the extract demonstrated a protective effect on renal epithelial cells (MDCK cell line) exposed to oxalate and COM crystals. jddtonline.inforesearchgate.net Pretreatment with the extract significantly reduced cell toxicity and the release of lactate (B86563) dehydrogenase (LDH), a marker of cell membrane damage. jddtonline.inforesearchgate.net This cytoprotective effect is thought to be linked to the extract's antioxidant properties, which can mitigate the oxidative stress and injury induced by hyperoxaluria and COM crystals on renal cells. jddtonline.info

The table below summarizes the key in vitro findings regarding the antiurolithic mechanisms of Holarrhena antidysenterica extract.

Table 1: Summary of In Vitro Antiurolithic Effects of Holarrhena antidysenterica Extract

| Mechanism | Model/Assay | Key Findings | Reference |

|---|---|---|---|

| CaOx Crystal Aggregation | Calcium Oxalate Metastable Solution | Demonstrated a concentration-dependent (0.25–4 mg/ml) inhibitory effect on the slope of aggregation. | jddtonline.inforesearchgate.netweclinic.in |

| CaOx Crystal Morphology | Incubation Study with Metastable Solutions | Decreased crystal size and transformed Calcium Oxalate Monohydrate (COM) to Calcium Oxalate Dihydrate (COD). | jddtonline.infoweclinic.in |

| Renal Epithelial Cell Protection | MDCK Cells Exposed to Oxalate and COM Crystals | Reduced cell toxicity and lactate dehydrogenase (LDH) release at a concentration of 0.3 mg/ml. | jddtonline.inforesearchgate.net |

Structure Activity Relationship Sar and Computational Chemistry of Holarrhenine Derivatives

Delineation of Pharmacophore Elements Essential for Biological Activities

Pharmacophore modeling identifies the key molecular features necessary for a molecule to interact with a specific biological target and exert its effect. For holarrhenine and its congeners, several structural elements have been identified as crucial for their biological activities, such as anti-trypanosomal and acetylcholinesterase (AChE) inhibitory effects.

A primary requirement for significant anti-trypanosomal activity is the presence of a basic amino group at the C-3 position of the steroidal nucleus. mdpi.comresearchgate.net Studies comparing various derivatives have shown that compounds lacking this C-3 amino group are considerably less active. mdpi.com The nature of the substitution on this amino group is also critical; a mono-methylated amino group at C-3 has been identified as optimal for anti-trypanosomal potency. mdpi.comresearchgate.net

Further analysis of the steroidal skeleton reveals that unsaturation at the Δ⁵,⁶ position can slightly enhance activity. mdpi.comresearchgate.net Conversely, the hydrolysis of ester derivatives at the C-12β position leads to a decrease in activity. mdpi.comresearchgate.net A particularly noteworthy feature for enhancing the selectivity index is the presence of an additional amino group at C-20 that is part of a pyrrolidine (B122466) ring system closed towards C-18. mdpi.comresearchgate.net For acetylcholinesterase inhibition, the amino-substituted NH group within the pyrrolidine moiety is considered an important feature. researchgate.net These findings collectively help define a pharmacophore for this class of alkaloids, guiding future drug design efforts. dovepress.com

Rational Design and Synthesis of this compound Analogues to Optimize Activity

The rational design of new bioactive molecules is a cornerstone of modern drug discovery, aiming to create compounds with improved efficacy and specificity. nih.gov The SAR data derived from naturally occurring this compound derivatives provides a clear roadmap for the rational design and synthesis of novel analogues with optimized activity. researchgate.net

Based on the established pharmacophore, synthetic strategies can be devised to modify the this compound scaffold. monash.edu For instance, knowing that the mono-methylated C-3 amino group is optimal for anti-trypanosomal activity allows chemists to focus on synthesizing analogues that maintain or mimic this feature while exploring other modifications to enhance potency or improve pharmacokinetic properties. mdpi.com Similarly, the negative impact of C-12β ester hydrolysis suggests that designing more stable ester analogues or replacing the ester with a non-hydrolyzable group could yield compounds with more durable activity. mdpi.com

The synthesis of new derivatives is essential for exploring these hypotheses. mdpi.commdpi.com For example, the targeted synthesis and subsequent biological testing of a series of analogues with varied substituents at the C-3 and C-20 amino groups would be a direct application of rational design, aimed at systematically probing the SAR and developing more potent agents. researchgate.net

In Silico Modeling and Computational Studies for SAR Prediction

Computational chemistry provides powerful tools to predict and interpret the structure-activity relationships of bioactive molecules, reducing the time and cost associated with traditional drug discovery. mdpi.com

QSAR studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov This approach helps in understanding which physicochemical properties of a molecule are most influential for its activity and in predicting the potency of newly designed compounds. bpasjournals.com

A three-dimensional QSAR (3D-QSAR) analysis has been applied to the aminosteroid (B1218566) alkaloids from Holarrhena, providing valuable insights. researchgate.net The study revealed that greater steric hindrance around the C-3 amino group positively correlates with an increase in biological activity. researchgate.net In contrast, steric protection near the amino group of the pyrrolidine/pyrrolidine ring and the C-17β-acetyl or C-20 methyl groups was found to have a negative effect on activity. researchgate.net These findings provide specific, quantitative guidance for designing more effective derivatives.

Molecular docking and dynamics simulations are computational techniques used to predict how a ligand (like a this compound derivative) binds to the active site of a protein target and to assess the stability of this interaction. nih.govnih.gov These methods have been employed to explore the mechanisms of action for this compound-related alkaloids. nih.gov

Docking studies of steroidal alkaloids from Holarrhena antidysenterica into the active site of acetylcholinesterase (AChE) have been performed to understand their inhibitory activity. researchgate.netnih.gov These simulations help visualize the binding mode and identify key interactions, such as those between the ligand and crucial amino acid residues in the enzyme's active site gorge. researchgate.net

In another study, steroidal alkaloids from Holarrhena pubescens were docked against the extracellular domain (ECD) of guanylyl cyclase C, a target relevant to diarrhea. nih.gov The results showed that compounds like holanamine, pubescine (B10762767), and holadysenterine (B1256389) could form hydrogen bonds with active site residues. nih.gov For instance, holanamine formed a hydrogen bond with ALA25, while pubescine formed two hydrogen bonds with THR102 and TYR182. nih.gov Holadysenterine was observed forming five hydrogen bonds with residues ASN155, ILE245, ILE247, and ASN270. nih.gov In addition to hydrogen bonds, other interactions such as van der Waals, pi-sigma, and alkyl interactions were also identified as important for the stability of the ligand-protein complexes. nih.gov Molecular dynamics simulations further help to establish the stability of these interactions over time. nih.gov

Experimental Validation of Predicted Structure-Activity Relationships

Computational predictions and SAR hypotheses must ultimately be confirmed through empirical testing. nih.gov The experimental validation process involves the chemical synthesis of the rationally designed analogues and the subsequent in vitro and/or in vivo evaluation of their biological activities. mdpi.com

The SAR data for this compound derivatives is built upon this very principle. For example, after isolating a series of related alkaloids from Holarrhena africana, each compound was tested for its anti-trypanosomal activity against Trypanosoma brucei rhodesiense and for cytotoxicity against mammalian cells. mdpi.com The resulting IC50 values were then compared across the different structures to establish the SAR. mdpi.comresearchgate.net This process confirmed that compounds like N-methylholaphyllamine and conessimine, which fit the optimal structural criteria, were indeed among the most potent and selective inhibitors. mdpi.com

Similarly, the investigation of steroidal alkaloids from Holarrhena antidysenterica as AChE inhibitors involved testing the isolated compounds using the Ellman's method in 96-well microplates. nih.gov The experimental IC50 values, which ranged from 4 to 28 μM for the active compounds, provided the empirical data needed to validate the insights gained from molecular modeling and to build a preliminary SAR for AChE inhibition. nih.gov This iterative cycle of prediction, synthesis, and experimental validation is crucial for the successful development of new therapeutic agents based on the this compound scaffold.

Data on Biological Activity of this compound and Derivatives

The following table summarizes the in vitro activity of various steroidal alkaloids related to this compound against the parasite Trypanosoma brucei rhodesiense (Tbr) and their cytotoxicity against mammalian L6 cells.

| Compound | Activity against Tbr (IC₅₀ in µM) | Cytotoxicity against L6 cells (IC₅₀ in µM) | Selectivity Index (SI) |

| 3β-holaphyllamine | 0.40 ± 0.28 | 17.5 ± 2.1 | 44 |

| 3α-holaphyllamine | 0.37 ± 0.16 | 13.9 ± 1.2 | 38 |

| N-methylholaphyllamine | 0.08 ± 0.01 | 24.2 ± 3.4 | 302 |

| Conessimine | 0.17 ± 0.08 | 13.0 ± 2.2 | 76 |

| Isoconessimine | 0.17 ± 0.11 | 2.2 ± 0.3 | 13 |

| Conessine (B1669311) | 0.42 ± 0.09 | 28.5 ± 2.9 | 68 |

| Holarrhesine | 0.12 ± 0.08 | 11.2 ± 1.1 | 93 |

| Data sourced from Nnadi et al. (2018). mdpi.com |

The table below shows the acetylcholinesterase (AChE) inhibitory activity of steroidal alkaloids from Holarrhena antidysenterica.

| Compound | AChE Inhibitory Activity (IC₅₀ in µM) |

| Conessine | 28 |

| Isoconessimine | >100 |

| Conessimin | 4 |

| Conarrhimin | 10 |

| Conimin | 21 |

| Data sourced from Yang et al. (2012). nih.gov |

Advanced Analytical Methodologies for Holarrhenine Research and Quality Control

Chromatographic Methods for Quantification and Impurity Profiling

Chromatographic techniques are fundamental in the analysis of phytopharmaceuticals due to their high resolution and sensitivity. nih.gov For Holarrhenine, both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) serve as powerful tools for its quantification and the characterization of its chemical environment.

High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components in a mixture. ijprajournal.com The development of a robust HPLC method for this compound analysis involves the systematic optimization of several parameters to achieve the desired separation and sensitivity.

Method Development:

The development of an HPLC method for the analysis of this compound, often in the context of the complex matrix of Holarrhena species extracts, involves several critical steps:

Column Selection: The choice of the stationary phase is crucial for achieving optimal separation. For alkaloids like this compound, reversed-phase columns, such as a Discovery® RP Amide C16 column (250 µm x 4.6 µm ID), have been utilized effectively for separating related compounds like conessine (B1669311). ijpsr.comresearchgate.net

Mobile Phase Optimization: The composition of the mobile phase, a mixture of solvents, is adjusted to control the retention and elution of this compound and other related compounds. A common mobile phase for the separation of alkaloids in Holarrhena extracts is a mixture of acetonitrile (B52724) and water. ijpsr.comresearchgate.net The ratio of these solvents can be optimized to achieve the best resolution.

Detector Selection: A UV-visible detector is commonly employed for the detection of this compound and other alkaloids, which typically exhibit UV absorbance. The detection wavelength is selected based on the maximum absorbance of the analyte to ensure the highest sensitivity. ijprajournal.com

Sample Pretreatment: To minimize matrix interference and enhance sensitivity, sample pretreatment methods such as liquid-liquid extraction (LLE) can be employed. nih.gov

Validation:

Once an HPLC method is developed, it must be validated to ensure its reliability and suitability for its intended purpose. wjpmr.com Validation is performed according to the International Conference on Harmonisation (ICH) guidelines and typically includes the following parameters:

Linearity: This establishes the relationship between the concentration of the analyte and the detector response. For a related alkaloid, conessine, a linear relationship was observed over a concentration range of 2.5-20 μg/ml. researchgate.net

Accuracy: This assesses the closeness of the experimental value to the true value. It is often determined by recovery studies, with mean recoveries for conessine being higher than 98.8%. researchgate.net

Precision: This measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. nih.gov

Table 1: Illustrative HPLC Method Parameters for Alkaloid Analysis in Holarrhena Species

| Parameter | Example Specification | Reference |

|---|---|---|

| Column | Discovery® RP Amide C16 (250 µm x 4.6 µm ID) | ijpsr.comresearchgate.net |

| Mobile Phase | Acetonitrile: Water (95:5 v/v) | ijpsr.comresearchgate.net |

| Flow Rate | 0.6 ml/min | researchgate.net |

| Detection | UV at 210 nm | researchgate.net |

| Linearity Range | 2.5-20 μg/ml | researchgate.net |

| Mean Recovery | >98.8% | researchgate.net |

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net It is particularly well-suited for the analysis of volatile and semi-volatile compounds. In the context of this compound research, GC-MS is instrumental in identifying the broader phytochemical profile of Holarrhena species, which can include volatile metabolites and other alkaloids.

GC-MS analysis of ethanolic extracts of the bark of Holarrhena antidysenterica has led to the identification of numerous compounds. phytojournal.comphytojournal.com The process typically involves:

Sample Preparation: The plant material is extracted with a suitable solvent, such as ethanol, to isolate the compounds of interest.

GC Separation: The extract is injected into the GC system, where it is vaporized. The volatile components are then separated as they travel through a capillary column coated with a stationary phase. A common stationary phase is 100% dimethylpolysiloxane. phytojournal.com

MS Detection and Identification: As the separated components elute from the GC column, they enter the mass spectrometer. Here, they are ionized, typically by electron ionization, and the resulting ions are separated based on their mass-to-charge ratio. phytojournal.com The resulting mass spectrum is a chemical fingerprint that can be compared to spectral libraries, such as the NIST library, for compound identification. unar.ac.id

Spectroscopic Techniques for Trace Analysis and Fingerprinting

Spectroscopic techniques are invaluable for the quantitative analysis and structural elucidation of chemical compounds. For this compound, UV-visible spectroscopy and advanced mass spectrometry techniques provide complementary information for its analysis.

UV-Visible spectroscopy is a simple, rapid, and cost-effective technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. iajps.compnrjournal.com The fundamental principle behind this technique is the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. iajps.com

In the context of this compound research, UV-visible spectroscopy can be used for:

Quantification of Total Alkaloids: While not specific to this compound, this method can be used to determine the total alkaloid content in an extract of Holarrhena species. This is achieved by reacting the extract with a reagent that forms a colored complex with alkaloids, which can then be measured spectrophotometrically. researchgate.net

Concentration Determination in HPLC: UV-visible detectors are commonly used in HPLC systems. tijer.org By monitoring the absorbance at a specific wavelength, the concentration of this compound eluting from the HPLC column can be determined.

The absorbance of a complex formed with alkaloids in an extract can be measured at a specific wavelength, for example, 470 nm, to determine the total alkaloid content. researchgate.net

Advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), are indispensable tools for the unambiguous identification and structural elucidation of metabolites in complex mixtures. bohrium.comresearchgate.net These techniques offer high sensitivity, selectivity, and the ability to determine the elemental composition of molecules.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of an unknown compound. bohrium.com This is a critical step in the identification of novel metabolites of this compound or in confirming its presence in a complex matrix. Liquid chromatography coupled with HRMS (LC-HRMS) is a powerful platform for metabolic profiling. mdpi.com

Tandem Mass Spectrometry (MS/MS): In MS/MS, ions of a specific mass-to-charge ratio are selected and fragmented. The resulting fragment ions provide structural information about the parent molecule. This fragmentation pattern can be used to differentiate between isomers and to elucidate the structure of unknown compounds. youtube.com

Metabolite profiling of Holarrhena pubescens using liquid chromatography-mass spectrometry has been conducted to compare the chemical constituents of different parts of the plant. vegetosindia.org Such studies, especially when employing HRMS and MS/MS, can provide detailed information on the presence and structure of this compound and its related metabolites.

Table 2: Application of Advanced Mass Spectrometry in this compound Research

| Technique | Application | Advantage |

|---|---|---|

| HRMS | Determination of elemental composition of this compound and its metabolites. | High mass accuracy allows for unambiguous molecular formula assignment. |

| MS/MS | Structural elucidation of this compound and its metabolites by analyzing fragmentation patterns. | Provides detailed structural information and helps to differentiate between isomers. |

| LC-HRMS | Comprehensive metabolic profiling of Holarrhena extracts to identify a wide range of compounds, including this compound. | Combines the separation power of LC with the high-resolution and accurate mass measurements of HRMS. |

Standardization and Harmonization of Analytical Protocols in Natural Product Research

The chemical complexity of natural products presents a significant challenge for their quality control and research. nih.gov Standardization and harmonization of analytical protocols are essential to ensure the consistency, reliability, and comparability of results obtained from different studies and laboratories. frontiersin.orgfrontiersin.orgnih.gov

The need for standardization in the analysis of this compound and other natural products arises from several factors:

Variability of Plant Material: The chemical composition of medicinal plants can vary depending on factors such as geographical location, harvesting time, and processing methods.

Complexity of Extracts: Plant extracts are complex mixtures of numerous compounds, which can interfere with the analysis of the target analyte. niscpr.res.in

Diversity of Analytical Methods: The use of different analytical methods and parameters can lead to discrepancies in results.

To address these challenges, the following measures are crucial:

Development of Validated Methods: The use of fully validated analytical methods, as described in section 7.1.1, is a prerequisite for reliable analysis. researchgate.net

Use of Certified Reference Materials: The availability of certified reference standards for this compound is essential for the accurate calibration of analytical instruments and for the validation of analytical methods.

Establishment of Monographs: The inclusion of detailed analytical procedures for this compound in official pharmacopeias and monographs would promote the use of standardized methods.

Inter-laboratory Comparisons: Participation in proficiency testing schemes and inter-laboratory comparisons can help to assess the performance of analytical laboratories and to identify sources of error.

The ultimate goal of standardization and harmonization is to ensure that the analytical data for this compound is of high quality, which is crucial for its safe and effective use in research and potential therapeutic applications. frontiersin.orgijam.co.in

Future Directions and Uncharted Territories in Holarrhenine Research

Comprehensive Mechanistic Dissection of Under-explored Biological Activities

Holarrhenine is a component of Holarrhena pubescens (also known as Holarrhena antidysenterica), a plant widely used in traditional medicine for a variety of ailments. mdpi.comnih.gov Extracts from this plant have demonstrated a broad spectrum of pharmacological effects, including anti-diabetic, anti-inflammatory, analgesic, and antimicrobial properties. mdpi.comjddtonline.info However, the specific contribution of this compound to these activities is largely unknown. Most studies have focused on crude extracts or more abundant alkaloids like conessine (B1669311). nih.govscispace.com

A critical future direction is the isolation of pure this compound to systematically investigate its biological functions. This will allow for a precise determination of its mechanism of action and its potential as a drug candidate. mdpi.com The known activities of H. pubescens extracts provide a logical roadmap for initial investigations into this compound's pharmacology. Mechanistic studies are required to move beyond preliminary observations and understand how this compound interacts with cellular targets.

Table 1: Potential Biological Activities of this compound Based on Host Plant Extract Pharmacology

| Pharmacological Activity | Observed Effect of Holarrhena Extract | Potential Research Focus for this compound |

|---|---|---|

| Anti-diabetic | Reduces serum blood glucose levels and improves glucose tolerance in animal models. jddtonline.inforesearchgate.net | Investigate effects on α-glucosidase inhibition, insulin (B600854) secretion pathways, and glucose metabolism in relevant cell lines. researchgate.net |